molecular formula C18H16N2O3 B12920432 8-Ethoxy-3-phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one CAS No. 52727-60-3

8-Ethoxy-3-phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one

Cat. No.: B12920432
CAS No.: 52727-60-3
M. Wt: 308.3 g/mol
InChI Key: HXHTWAOAQPHLNV-UHFFFAOYSA-N
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Description

8-Ethoxy-3-phenyl-2H-oxazolo[2,3-b]quinazolin-5(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are commonly found in natural alkaloids and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethoxy-3-phenyl-2H-oxazolo[2,3-b]quinazolin-5(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with an aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets. This reaction is usually carried out in an aqueous medium at room temperature, leading to the formation of the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents, catalysts, and purification techniques plays a crucial role in the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-Ethoxy-3-phenyl-2H-oxazolo[2,3-b]quinazolin-5(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

8-Ethoxy-3-phenyl-2H-oxazolo[2,3-b]quinazolin-5(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Ethoxy-3-phenyl-2H-oxazolo[2,3-b]quinazolin-5(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethoxy-3-phenyl-2H-oxazolo[2,3-b]quinazolin-5(3H)-one stands out due to its unique oxazolo ring fused to the quinazolinone core, which imparts distinct chemical and biological properties

Properties

CAS No.

52727-60-3

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

8-ethoxy-3-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C18H16N2O3/c1-2-22-13-8-9-14-15(10-13)19-18-20(17(14)21)16(11-23-18)12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3

InChI Key

HXHTWAOAQPHLNV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)N3C(COC3=N2)C4=CC=CC=C4

Origin of Product

United States

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